ethyl amino(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate hydrochloride
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Overview
Description
Preparation Methods
The synthesis of ethyl amino(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate hydrochloride involves several steps. One common synthetic route includes the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form a pyrazole structure . This reaction is typically catalyzed by iodine molecules . Industrial production methods often involve the use of advanced catalysts and eco-friendly procedures, including heterogeneous catalytic systems and ligand-free systems .
Chemical Reactions Analysis
Ethyl amino(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfuric acid, phenylhydrazine, and iodine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the cyclocondensation reaction with phenylhydrazine results in the formation of a pyrazole structure .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a biochemical for proteomics research . In biology and medicine, it is studied for its potential therapeutic properties, including its role in the development of new drugs . Additionally, it has applications in the industrial sector, particularly in the synthesis of other heterocyclic compounds .
Mechanism of Action
The mechanism of action of ethyl amino(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s pyrazole structure allows it to bind to various receptors and enzymes, influencing their activity . This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Ethyl amino(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate hydrochloride is unique due to its specific pyrazole structure and the presence of both benzyl and dimethyl groups. Similar compounds include other pyrazole derivatives, such as 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid . These compounds share similar chemical properties but differ in their specific substituents and biological activities .
Properties
Molecular Formula |
C16H22ClN3O2 |
---|---|
Molecular Weight |
323.82 g/mol |
IUPAC Name |
ethyl 2-amino-2-(1-benzyl-3,5-dimethylpyrazol-4-yl)acetate;hydrochloride |
InChI |
InChI=1S/C16H21N3O2.ClH/c1-4-21-16(20)15(17)14-11(2)18-19(12(14)3)10-13-8-6-5-7-9-13;/h5-9,15H,4,10,17H2,1-3H3;1H |
InChI Key |
GJZQWZMFAQDQSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(N(N=C1C)CC2=CC=CC=C2)C)N.Cl |
Origin of Product |
United States |
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